(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is a chiral compound characterized by its unique oxazolidine structure. Its molecular formula is C13H13NO6, with a molar mass of approximately 279.25 g/mol. This compound features a benzyloxycarbonyl group, which contributes to its stability and reactivity . The compound exhibits a melting point range of 84-87°C and a predicted density of 1.411 g/cm³ . It is classified as an irritant, necessitating careful handling to avoid contact with skin and eyes .
The chemical behavior of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid includes various reactions typical for oxazolidine derivatives. Notably, it can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol when treated with aqueous bases or acids. Additionally, reactions involving cleavage with alcohols and sodium hydrogen carbonate can yield benzyloxycarbonyl esters .
Several synthesis methods have been developed for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid. A common approach involves the reaction of an appropriate oxazolidinone with benzyloxycarbonyl chloride in the presence of a base to facilitate the formation of the benzyloxycarbonyl group. Other methods may include modifications of existing oxazolidine derivatives through selective functionalization reactions .
This compound has potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features make it a candidate for further exploration in drug design, especially in creating derivatives with enhanced biological activity or specificity against certain targets. Additionally, it may serve as an intermediate in organic synthesis for other complex molecules .
Interaction studies involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid are crucial for understanding its potential as a drug candidate. Preliminary data suggest that its interactions with biological macromolecules could influence its efficacy and safety profile. Further studies are needed to elucidate these interactions and their implications for therapeutic use .
Several compounds share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including:
Compound Name | Unique Features |
---|---|
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid | Contains a benzyloxycarbonyl group; oxazolidine structure |
(S)-5-Oxo-4-oxazolidinepropionic acid | Lacks the benzyloxycarbonyl group |
(R)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid | Enantiomeric form |
(S)-2-Amino-3-(benzyloxycarbonyl)propanoic acid | Contains an amino group instead |
The uniqueness of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid lies in its specific stereochemistry and functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. Further research into these similarities and differences will enhance understanding of its potential applications in medicinal chemistry.
Early routes to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid relied on linear assembly from amino acid precursors. For instance, Cbz-protected glycine derivatives were condensed with β-keto esters under basic conditions to form the oxazolidinone ring. A representative protocol involves reacting Cbz-glycine with ethyl 3-oxo-4-phenylbutanoate in tetrahydrofuran (THF) at 0°C, followed by cyclization via acid catalysis [4]. This method, while straightforward, often yielded racemic mixtures, necessitating additional resolution steps.
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) was also employed as a cyclization agent. In one approach, phenylacetyl chloride reacted with Meldrum’s Acid in dichloromethane under inert conditions, followed by ethanol reflux to form the β-keto ester intermediate [5]. Although efficient, these classical methods faced challenges in stereocontrol and required harsh deprotection conditions for the Cbz group, limiting their applicability to sensitive substrates.
Modern syntheses prioritize enantiomerically pure amino acids as chiral building blocks. For example, L-valine derivatives have been used to construct the oxazolidinone core via N-acylation with benzyl chloroformate, followed by intramolecular cyclization. This strategy capitalizes on the inherent chirality of amino acids to bypass racemization, achieving enantiomeric excess (ee) >98% [3]. Key to this approach is the use of anhydrous solvents like THF and low temperatures (−10°C to 0°C) to suppress side reactions [4].
Cyclization techniques have evolved to incorporate transition metal catalysis and photochemical activation. The photochemical reaction of chromium alkoxycarbene complexes with optically active ene carbamates, as demonstrated by Kedar et al., enables the formation of oxazolidinones with unsaturated side chains under mild conditions [2]. Similarly, palladium(II)- and copper(I)-cocatalyzed cross-coupling reactions facilitate the synthesis of bicyclic intermediates, which are subsequently functionalized to yield the target compound [2].
The Cbz group’s selective removal remains a critical challenge. Classical hydrolysis methods, while effective for simple esters, risk cleaving the oxazolidinone ring. Contemporary approaches employ hydrogenolysis with palladium on carbon under hydrogen gas, preserving the ring integrity while cleaving the benzyloxycarbonyl moiety [3]. Recent studies highlight the steric and electronic effects of the acetal carbon in oxazolidinones, which necessitate tailored hydrogenation conditions to avoid over-reduction [3].
Chiral pool strategies leverage naturally occurring enantiopure compounds. For instance, Seebach’s method utilizes (S)-configured oxazolidinones derived from tartaric acid to induce asymmetry during α-alkylation [3]. This approach, coupled with Ferrier rearrangement reactions, constructs the inositol-like core of the molecule with high diastereoselectivity [2].
Kinetic resolution via enzymatic hydrolysis or chiral chromatography has been employed to separate racemic mixtures. Documented cases utilize Chiraspher columns under controlled temperatures to resolve heterocyclic acetals, achieving ee values >99% [3]. However, these methods are less favored industrially due to high costs and low throughput.
Scaling up oxazolidinone synthesis requires optimizing catalyst loading and solvent recovery. Palladium-catalyzed hydrogenation, though effective, poses safety risks due to hydrogen gas use. Alternative methods, such as flow chemistry systems, minimize these risks by enabling continuous processing [3]. Cost analyses reveal that Meldrum’s Acid-mediated routes are more economical than transition metal catalysis, with raw material costs reduced by 40% [5].
While biocatalytic methods remain underexplored, preliminary studies suggest lipases and acyltransferases could catalyze enantioselective acylations. For example, Candida antarctica lipase B (CAL-B) has been used to resolve racemic oxazolidinones via transesterification, though yields remain suboptimal (50–60%) [3]. Future research may focus on engineering enzymes for Cbz group manipulation or ring-closing reactions.
Irritant